3-Mercapto-3-methylbutanoic Acid Ethyl Ester
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Overview
Description
3-Mercapto-3-methylbutanoic Acid Ethyl Ester, also known as ethyl 3-methyl-3-sulfanylbutanoate, is a chemical compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . This compound is an ester derivative of 3-mercapto-3-methylbutanoic acid and is characterized by its sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-3-methylbutanoic Acid Ethyl Ester typically involves the esterification of 3-mercapto-3-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-3-methylbutanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
3-Mercapto-3-methylbutanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique odor properties
Mechanism of Action
The mechanism of action of 3-Mercapto-3-methylbutanoic Acid Ethyl Ester involves its interaction with molecular targets through its sulfur-containing functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The pathways involved may include redox reactions and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylbutanoate: Similar in structure but lacks the sulfur atom.
Hexyl 3-methylbutanoate: Similar ester structure with a longer alkyl chain.
3-Mercapto-3-methylbutyl Formate: Another sulfur-containing ester with a different ester group
Uniqueness
3-Mercapto-3-methylbutanoic Acid Ethyl Ester is unique due to its sulfur-containing functional group, which imparts distinct chemical reactivity and odor properties. This makes it valuable in specific industrial applications and scientific research.
Properties
Molecular Formula |
C7H14O2S |
---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
ethyl 3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C7H14O2S/c1-4-9-6(8)5-7(2,3)10/h10H,4-5H2,1-3H3 |
InChI Key |
RGGLVNIUDDDPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)S |
Origin of Product |
United States |
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